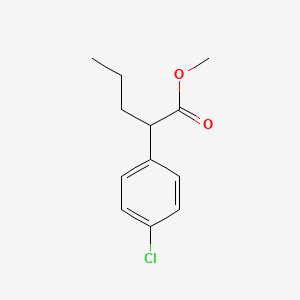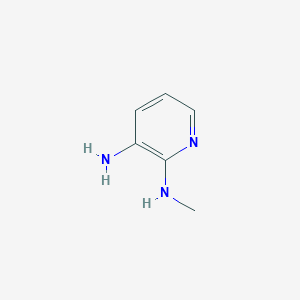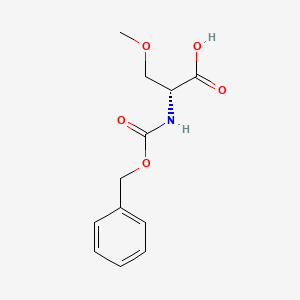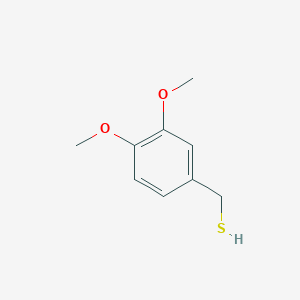
2-Amino-4-bromo-6-methylphenol
概要
説明
2-Amino-4-bromo-6-methylphenol, also known as 4-bromo-2-methylphenol, is an organic compound with a wide range of applications in the scientific community. It is a colorless solid that is soluble in water and alcohol, and has a characteristic odor. 4-bromo-2-methylphenol has been used in a variety of research fields, including organic synthesis, biochemistry, and pharmacology. Its unique chemical structure and properties make it an ideal compound for a variety of laboratory experiments.
科学的研究の応用
Synthesis and Properties
Electrochemical and Magnetic Properties : 2-Amino-4-bromo-6-methylphenol has been utilized in the synthesis of new asymmetric dicopper(II) complexes. These complexes exhibit varied electrochemical and magnetic properties, which are influenced by the exogenous bridging motifs and the substituent at the para position of the phenolic ring. This kind of research is significant in the field of transition metal chemistry, especially for applications in magnetic materials and electrochemical sensors (Mahalakshmy, Venkatesan, Rao, Kannappan, & Rajendiran, 2004).
Crystal Structure and Computational Chemistry : The compound has been used in the synthesis of Schiff bases, characterized by X-ray diffraction (XRD) and UV-Vis spectroscopy. This kind of research is pivotal in materials science for understanding the molecular structure and properties of new compounds (Demircioğlu, Kaştaş, Kaştaş, & Ersanli, 2021).
Chemical Reactions and Mechanisms
Electrophilic Substitution with Rearrangement : This compound is involved in reactions like bromination of dimethylphenols, leading to various products depending on the conditions. Understanding these reactions is crucial in organic synthesis and the development of new chemical processes (Brittain, Mare, Newman, & Chin, 1982).
Biomimetic Iron Complexes : this compound has been utilized in the study of biomimetic iron(II)-2-aminophenolate complexes. These studies are relevant for understanding the mechanism of enzyme reactions and developing synthetic catalysts (Chakraborty, Bhunya, Paul, & Paine, 2014).
Applications in Catalysis
Catechol Oxidase Models : Research has been conducted on less symmetrical dicopper(II) complexes as models for catechol oxidase, an enzyme important in biochemistry. These studies contribute to understanding enzymatic reactions and designing synthetic enzymes (Merkel, Möller, Piacenza, Grimme, Rompel, & Krebs, 2005).
Phosphodiesterase Functional Models : The compound has been used in the synthesis of dinickel(II) complexes that serve as functional models for phosphodiesterase, an enzyme significant in medicinal chemistry and drug design (Ren, Lu, Cai, Shi, Jiang, Chen, Zheng, & Liu, 2011).
Safety and Hazards
作用機序
Mode of Action
It has been used as a reactant in the preparation of (aryl)oxadiazolobenzoxazinones via suzuki-miyaura reaction and copper-catalyzed oxidative amination of benzoxazoles and related azoles via c-h and c-n bond activation . These reactions suggest that the compound may interact with its targets through similar mechanisms, leading to changes in their function.
生化学分析
Biochemical Properties
2-Amino-4-bromo-6-methylphenol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative amination and C-H bond activation
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific sites on enzymes and proteins is crucial for its biochemical activity . Understanding these interactions helps in elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, affecting its efficacy . Long-term studies in vitro and in vivo are essential for understanding these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects and toxicities associated with high doses of the compound . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism . Understanding these pathways is essential for developing targeted therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying these transport mechanisms is vital for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell
特性
IUPAC Name |
2-amino-4-bromo-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFDRJARZUTLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501013 | |
| Record name | 2-Amino-4-bromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343269-52-3 | |
| Record name | 2-Amino-4-bromo-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343269-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-bromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



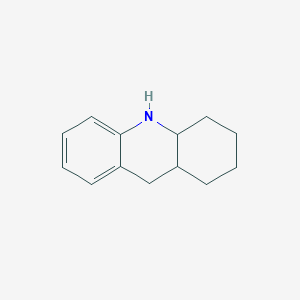
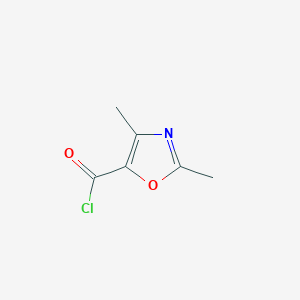

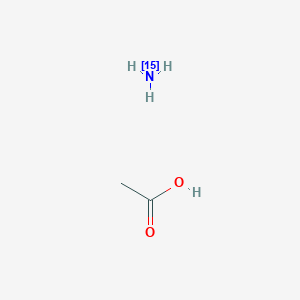
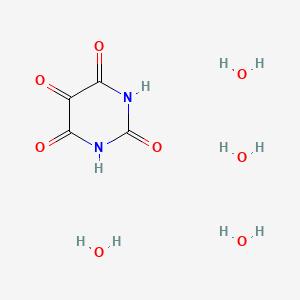

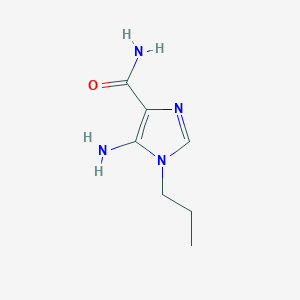
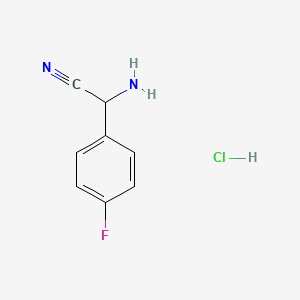
![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
